(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide
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Overview
Description
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide is a synthetic organic compound characterized by its unique structural features, including an imidazole ring, a methoxyphenyl group, and a phenylpropenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Derivative: The starting material, 1H-imidazole, is alkylated with 3-bromopropylamine under basic conditions to yield 3-(1H-imidazol-1-yl)propylamine.
Coupling with Methoxyphenyl and Phenylpropenamide: The intermediate is then coupled with 3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The double bond in the propenamide moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-hydroxyphenyl)-2-phenyl-2-propenamide: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-chlorophenyl)-2-phenyl-2-propenamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a bioactive compound and its utility in various applications.
Properties
IUPAC Name |
(E)-N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-11-6-5-10-19(21)16-20(18-8-3-2-4-9-18)22(26)24-12-7-14-25-15-13-23-17-25/h2-6,8-11,13,15-17H,7,12,14H2,1H3,(H,24,26)/b20-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZKUKSVXRATK-CAPFRKAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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